

Spectroscopic Characterization of Allyl-(2-fluoro-benzyl)-amine: A Predictive Technical Guide

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Compound of Interest

Compound Name:	Allyl-(2-fluoro-benzyl)-amine
CAS No.:	626218-15-3
Cat. No.:	B1306471

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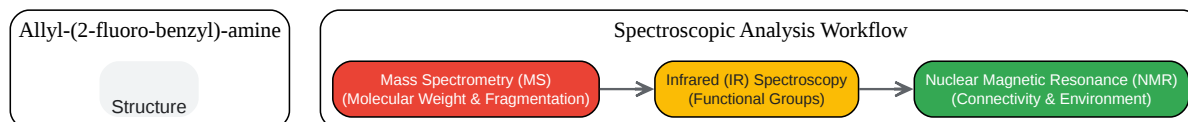
Introduction

Allyl-(2-fluoro-benzyl)-amine is a secondary amine of interest in synthetic chemistry and drug discovery due to the presence of three key functional moieties: a reactive allyl group, a metabolically influential fluorine atom on the benzyl ring, and a secondary amine linkage. A comprehensive understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed predictive analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data for **Allyl-(2-fluoro-benzyl)-amine**. In the absence of direct experimental spectra for this specific molecule in publicly available databases, this document leverages established spectroscopic principles and data from closely related analogues, such as N-Allylbenzylamine[1], 2-Fluorobenzylamine[2], and 4-Fluorobenzylamine[3], to construct a reliable, predictive spectroscopic profile. This approach ensures a robust framework for researchers engaged in the synthesis and characterization of this and similar compounds.

Molecular Structure and Analytical Workflow

The structural features of **Allyl-(2-fluoro-benzyl)-amine** dictate its expected spectroscopic behavior. The analytical workflow for its characterization would typically involve a multi-technique approach to elucidate its molecular formula, functional groups, and connectivity.



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Caption: Structure of **Allyl-(2-fluoro-benzyl)-amine** and its analytical workflow.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Experimental Protocol: Electron Ionization (EI) GC-MS

- **Sample Preparation:** A dilute solution of **Allyl-(2-fluoro-benzyl)-amine** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** 1 μL of the sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar phenyl-methylpolysiloxane column).
- **Separation:** The GC oven temperature is programmed to ramp from a low starting temperature (e.g., 50 $^{\circ}\text{C}$) to a higher temperature (e.g., 250 $^{\circ}\text{C}$) to ensure the elution of the compound.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

- Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data

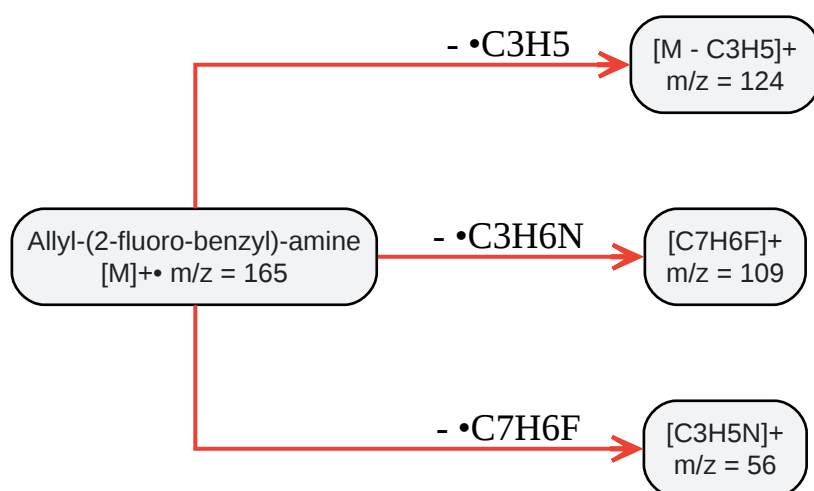
m/z	Predicted Ion	Interpretation
165	$[M]^+\bullet$	Molecular ion
124	$[M - C_3H_5]^+$	Loss of the allyl group
109	$[C_7H_6F]^+$	Tropylium ion from the 2-fluorobenzyl moiety
91	$[C_7H_7]^+$	Tropylium ion (less likely due to fluorine)
56	$[C_3H_5N]^+$	Fragment from cleavage alpha to the nitrogen

Interpretation of Fragmentation

The fragmentation of **Allyl-(2-fluoro-benzyl)-amine** in EI-MS is expected to be dominated by cleavage at the bonds alpha and beta to the nitrogen atom and the benzyl group.

- Molecular Ion: The molecular ion peak ($[M]^+\bullet$) is expected at an m/z of 165, corresponding to the molecular weight of the compound ($C_{10}H_{12}FN$).
- Alpha-Cleavage: The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.^[4] For **Allyl-(2-fluoro-benzyl)-amine**, two primary alpha-cleavage pathways are possible:
 - Loss of an allyl radical ($\bullet CH_2CH=CH_2$) to form a stable iminium ion at m/z 124.
 - Loss of a 2-fluorobenzyl radical to form an iminium ion at m/z 56.

- **Benzylic Cleavage:** The bond between the benzylic carbon and the nitrogen is also susceptible to cleavage, leading to the formation of a 2-fluorobenzyl cation, which may rearrange to a more stable fluorotropylium ion at m/z 109. This is a common fragmentation pattern for benzylamines. The presence of the electron-withdrawing fluorine atom would influence the stability of this cation.



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Caption: Predicted major fragmentation pathways for **Allyl-(2-fluoro-benzyl)-amine** in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

- **Sample Preparation:** A small drop of neat liquid **Allyl-(2-fluoro-benzyl)-amine** is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Data Acquisition:** The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The instrument measures the absorption of IR radiation at different wavenumbers.

- **Background Subtraction:** A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
- **Data Processing:** The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Vibration	Predicted Intensity
3300 - 3500	N-H stretch	Weak to medium, sharp
3000 - 3100	C-H stretch (aromatic & vinyl)	Medium
2800 - 3000	C-H stretch (aliphatic)	Medium
1640 - 1680	C=C stretch (allyl)	Medium
1450 - 1600	C=C stretch (aromatic)	Medium to strong
1200 - 1350	C-N stretch (aromatic amine)	Medium to strong
1000 - 1250	C-N stretch (aliphatic amine)	Medium
1000 - 1100	C-F stretch	Strong
665 - 910	N-H wag	Broad, strong

Interpretation of IR Spectrum

The IR spectrum of **Allyl-(2-fluoro-benzyl)-amine** is expected to show characteristic absorption bands for a secondary amine, an allyl group, and a fluoro-substituted aromatic ring.

- **N-H Vibrations:** As a secondary amine, a single, relatively sharp N-H stretching absorption is predicted in the 3300-3500 cm⁻¹ region.^[5] A broad N-H wagging band is also expected between 665 and 910 cm⁻¹.^[5]
- **C-H Stretches:** Absorptions for sp² C-H stretching (aromatic and vinyl) will appear above 3000 cm⁻¹, while sp³ C-H stretching (aliphatic) will be observed just below 3000 cm⁻¹.

- **C=C Stretches:** The allyl group will exhibit a C=C stretching vibration around 1640-1680 cm^{-1} . The aromatic ring will show characteristic C=C stretching absorptions in the 1450-1600 cm^{-1} region.
- **C-N and C-F Stretches:** The C-N stretching vibrations for the aliphatic and aromatic portions of the amine are expected in the 1000-1350 cm^{-1} range.^[5] A strong absorption corresponding to the C-F stretch of the fluorinated benzene ring should be present, typically between 1000 and 1100 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and number of different types of nuclei, primarily ^1H , ^{13}C , and in this case, ^{19}F .

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **Allyl-(2-fluoro-benzyl)-amine** is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ^1H and ^{13}C NMR, may be added.
- **^1H NMR Acquisition:** The sample is placed in the NMR spectrometer, and a ^1H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.
- **^{13}C NMR Acquisition:** A ^{13}C NMR spectrum is then acquired. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required. Proton decoupling is usually employed to simplify the spectrum.
- **^{19}F NMR Acquisition:** A ^{19}F NMR spectrum is acquired. This is a highly sensitive nucleus with a wide chemical shift range.^{[6][7]} A suitable fluorine-containing reference standard may be used.
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed to generate the NMR spectrum. Phasing, baseline correction, and referencing of the chemical shifts are performed.

Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0 - 7.4	m	4H	Aromatic protons
~5.8 - 6.0	m	1H	-CH=CH ₂
~5.1 - 5.3	m	2H	-CH=CH ₂
~3.8	s	2H	Ar-CH ₂ -N
~3.2	d	2H	N-CH ₂ -CH=
~1.5 - 2.0	br s	1H	N-H

Interpretation of ^1H NMR Spectrum

- Aromatic Region (δ 7.0-7.4): The four protons on the 2-fluorobenzyl group will appear as a complex multiplet due to proton-proton and proton-fluorine couplings.
- Allyl Group: The vinyl protons of the allyl group will be distinct. The internal proton (-CH=) will be a multiplet around δ 5.8-6.0, and the two terminal protons (=CH₂) will appear as multiplets between δ 5.1 and 5.3. The two protons of the -N-CH₂- group adjacent to the double bond will be a doublet around δ 3.2.
- Benzyl Group: The two benzylic protons (Ar-CH₂-) will likely appear as a singlet around δ 3.8.
- N-H Proton: The N-H proton signal is expected to be a broad singlet, and its chemical shift can vary depending on concentration and solvent.[8]

Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~160 - 163 (d)	C-F (aromatic)
~135 - 138	-CH=CH ₂
~125 - 130 (m)	Aromatic carbons
~115 - 118	-CH=CH ₂
~114 - 116 (d)	Aromatic C-H ortho to C-F
~50 - 55	N-CH ₂ - (allyl)
~48 - 52	Ar-CH ₂ -N

Interpretation of ¹³C NMR Spectrum

- Aromatic Carbons:** The six aromatic carbons will appear in the δ 110-165 region. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling (¹JCF) and will be shifted downfield. The other aromatic carbons will also exhibit smaller C-F couplings.
- Allyl Carbons:** The two sp² carbons of the allyl group will be in the δ 115-138 range, while the sp³ carbon adjacent to the nitrogen will be around δ 50-55.
- Benzylic Carbon:** The benzylic carbon (Ar-CH₂-) is expected in the δ 48-52 range.

Predicted ¹⁹F NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment
-110 to -120	m	Ar-F

Interpretation of ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single multiplet for the fluorine atom on the aromatic ring. The chemical shift for an aromatic fluorine is typically in the range of -110 to -120 ppm relative to CFC_l₃.^{[9][10]} The multiplicity of this signal will be complex due to coupling with the ortho, meta, and para protons on the aromatic ring.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of **Allyl-(2-fluoro-benzyl)-amine** based on a solid foundation of established spectroscopic principles and data from analogous compounds. The predicted NMR, IR, and MS data presented herein offer a robust framework for the identification and characterization of this molecule.

Researchers synthesizing this compound can use this guide to anticipate spectral features, aiding in the confirmation of their product's identity and purity. It is imperative to note that experimental verification of these predictions is the ultimate standard for structural confirmation.

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